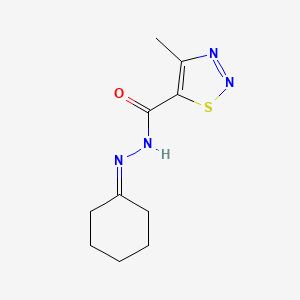
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide, commonly known as DTT, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. DTT belongs to the class of thiazole compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The exact mechanism of action of DTT is not fully understood, but it is believed to act through multiple pathways. DTT has been shown to inhibit the activity of enzymes involved in cell cycle progression and DNA replication, leading to cell cycle arrest and apoptosis. DTT also reduces oxidative stress and inflammation by regulating the expression of antioxidant enzymes and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DTT has been shown to have both biochemical and physiological effects. Biochemically, DTT has been shown to inhibit the activity of various enzymes involved in cell cycle progression, DNA replication, and oxidative stress. Physiologically, DTT has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation in neurodegenerative disorders, and inhibit the expression of pro-inflammatory cytokines in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DTT in lab experiments is its low molecular weight, which allows for easy penetration into cells and tissues. DTT is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using DTT is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for DTT research. One potential direction is to further investigate the mechanisms of action of DTT in various diseases, which could lead to the development of more targeted therapies. Another potential direction is to explore the potential of DTT as a drug delivery system, as its small size and stability make it an attractive candidate for drug conjugation. Additionally, further research is needed to determine the optimal dosing and toxicity profiles of DTT in different disease models.
Métodos De Síntesis
DTT can be synthesized by a multi-step process involving the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with chloroacetyl chloride and subsequent reaction with methylamine. The final product is obtained through the reaction of the intermediate compound with 2-bromo-1-phenylethanone. The purity of DTT can be increased through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
DTT has been extensively studied for its potential therapeutic properties in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, DTT has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorder research, DTT has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, DTT has been shown to inhibit the expression of pro-inflammatory cytokines and reduce the production of reactive oxygen species.
Propiedades
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c1-3-8-7(2)16-6-9(8)10(14)13-11-12-4-5-15-11/h6H,3-5H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYLFAARKNVGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=NCCS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4957779.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide](/img/structure/B4957783.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B4957790.png)
![1-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-3-(2-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B4957797.png)




![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B4957843.png)



![2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4957881.png)
![(2-allyl-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4957888.png)